molecular formula C19H22N4O2S B11246075 1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

1,1'-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one

Cat. No.: B11246075
M. Wt: 370.5 g/mol
InChI Key: SPLXENMRJRSRDB-UHFFFAOYSA-N
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Description

1,1’-[6-(4-ethylphenyl)-3-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one (let’s call it Compound X for brevity) is a heterocyclic compound with an intriguing structure. It combines two pharmaceutically active moieties: the triazole ring and the thiadiazine ring. These fused rings give Compound X its unique properties and make it a valuable scaffold for drug design and development .

Preparation Methods

Synthetic Routes: The synthesis of Compound X involves several steps. One primary method starts with the cyclization of 5-substituted 4-((3-phenylprop-2-yn-1-yl)amino)-4H-1,2,4-triazole-3-thiols. These intermediates are then hydrogenated using sodium borohydride in methanol to yield Compound X .

Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production. Optimization of reaction conditions, purification, and scalability are crucial considerations.

Chemical Reactions Analysis

Compound X undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Major products formed from these reactions include derivatives of Compound X with modified substituents.

Scientific Research Applications

Chemistry:

  • Compound X serves as a versatile building block for designing novel molecules due to its unique core structure.
  • Researchers explore its reactivity in various synthetic transformations.
Biology and Medicine:
  • Anticancer: Some derivatives of Compound X exhibit promising anticancer activity.
  • Antimicrobial: Certain analogs show antimicrobial effects.
  • Analgesic and Anti-inflammatory: Investigations continue into potential pain-relieving properties.
  • Antioxidant: Compound X derivatives may protect against oxidative stress.
  • Enzyme Inhibitors: Carbonic anhydrase inhibitors, cholinesterase inhibitors, and more.
  • Antiviral: Research explores antiviral applications.
Industry:
  • Compound X derivatives find applications in materials science, agrochemicals, and more.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects depends on the specific derivative. It likely involves interactions with molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

Compound X’s fusion of triazole and thiadiazine motifs sets it apart. Similar compounds include other triazolothiadiazines (e.g., isomers I, II, III, and IV), each with distinct properties and applications.

Properties

Molecular Formula

C19H22N4O2S

Molecular Weight

370.5 g/mol

IUPAC Name

1-[6-(4-ethylphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C19H22N4O2S/c1-5-13-8-10-14(11-9-13)17-18(15(24)6-2)26-19-21-20-12(4)22(19)23(17)16(25)7-3/h8-11H,5-7H2,1-4H3

InChI Key

SPLXENMRJRSRDB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC3=NN=C(N3N2C(=O)CC)C)C(=O)CC

Origin of Product

United States

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